2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid

Acidity pKa Reactivity

This 2,4-dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid (≥98%) is differentiated by its dual chlorine substitution enabling sequential nucleophilic aromatic substitution, combined with a 6-carboxylic acid handle for direct amide bond formation without separate oxidation steps. Unlike mono-chloro or non-acid analogs, it offers unmatched synthetic versatility for constructing focused kinase inhibitor libraries and sirtuin modulators. Its LogP of 2.70 and pKa of 2.09 support enhanced passive permeability—critical for CNS-penetrant candidates. Validated in patent routes for mutant EGFR inhibitors (US 10,392,403) and JAK1-selective programs, this intermediate accelerates SAR exploration across three distinct vectors while maintaining compatibility with standard peptide coupling conditions (e.g., HATU/DIPEA).

Molecular Formula C7H2Cl2N2O2S
Molecular Weight 249.07
CAS No. 1446407-44-8
Cat. No. B2653849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid
CAS1446407-44-8
Molecular FormulaC7H2Cl2N2O2S
Molecular Weight249.07
Structural Identifiers
SMILESC1=C(SC2=C1N=C(N=C2Cl)Cl)C(=O)O
InChIInChI=1S/C7H2Cl2N2O2S/c8-5-4-2(10-7(9)11-5)1-3(14-4)6(12)13/h1H,(H,12,13)
InChIKeyQIKFVOUFAKBLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid (CAS 1446407-44-8): A Dual-Electrophilic Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid (CAS 1446407-44-8) is a halogenated thienopyrimidine derivative bearing chlorine atoms at positions 2 and 4 and a carboxylic acid at position 6 . It has a molecular weight of 249.07 g/mol, a predicted density of 1.832 g/cm³, and a predicted pKa of 2.09 . Commercially supplied at ≥98% purity with a calculated LogP of 2.70 and topological polar surface area (TPSA) of 63.08 Ų , this compound serves as a versatile intermediate for the synthesis of kinase inhibitors and sirtuin modulators by enabling sequential nucleophilic aromatic substitution at two positions while offering a conjugation handle at the 6-carboxylic acid.

Why 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid Cannot Be Replaced by Mono-Chloro or Non-Acid Analogs in Medicinal Chemistry Workflows


Despite sharing a thieno[3,2-d]pyrimidine scaffold, variations in chlorine substitution count (mono- vs. di-) and the presence or absence of the 6-carboxylic acid group produce pronounced differences in acidity, lipophilicity, hydrogen-bonding capacity, and synthetic versatility . These differences directly affect reaction kinetics in sequential SNAr processes, the ability to form amide conjugates, and compliance with established patent routes for manufacturing kinase-targeted therapeutics [1]. Substituting the 2,4-dichloro-6-carboxylic acid compound with a 4-chloro or non-acid analog can therefore undermine synthetic efficiency, alter physicochemical properties critical for biological activity, and render literature-validated protocols inapplicable.

Quantitative Head-to-Head Evidence: 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid vs. Closest Analogs


0.71 pKa Unit Stronger Acidity vs. 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid Enables Milder Conjugation and Salt Formation

The 2,4-dichloro substitution markedly increases the acidity of the 6-carboxylic acid group relative to the 4-chloro analog. The target compound has a predicted pKa of 2.09±0.30 , whereas 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid has a reported pKa of 2.8 [1]. This ΔpKa of approximately 0.71 corresponds to a ~5.1-fold higher acid dissociation constant (Ka), indicating that the dichloro compound is a significantly stronger acid and will be more extensively deprotonated at physiologically relevant pH values.

Acidity pKa Reactivity

LogP Difference of 0.68 vs. 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid Confers Higher Predicted Membrane Permeability

The second chlorine atom on the pyrimidine ring significantly elevates lipophilicity. The target compound displays a calculated LogP of 2.70 , compared with a LogP of 2.02 for the 4-chloro mono-substituted analog [1]. The ΔLogP of 0.68 translates to an approximately 4.8-fold higher octanol-water partition coefficient, predicting superior passive membrane permeability.

Lipophilicity LogP Drug-likeness

Carboxylic Acid Handle (TPSA +9.06 Ų, +1 HBD, +2 HBA) vs. 2,4-Dichlorothieno[3,2-d]pyrimidine Enables Direct Amide Conjugation for Sirtuin Inhibitor Synthesis

In contrast to 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3), which bears no functional group at position 6, the target compound possesses a carboxylic acid that serves as a direct conjugation handle. The target compound has a TPSA of 63.08 Ų, one hydrogen bond donor (HBD), and four hydrogen bond acceptors (HBA) , whereas the non-acid analog has a TPSA of 54.02 Ų, zero HBD, and two HBA [1] — a difference of +9.06 Ų in polar surface area, +1 HBD, and +2 HBA. This carboxylic acid group enables direct amide bond formation to generate thieno[3,2-d]pyrimidine-6-carboxamides, which have been characterized as potent sirtuin inhibitors with IC50 values in the low nanomolar range (e.g., 11c: IC50 = 3.6, 2.7, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively) [2].

Conjugation Prodrug Sirtuin inhibitor

Two Operationally Addressable Chlorine Leaving Groups vs. One in 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid Enable Sequential SNAr Diversification

The 2,4-dichloro substitution pattern provides two electrophilic centers that can be engaged in sequential nucleophilic aromatic substitution (SNAr) reactions, allowing the controlled introduction of two distinct substituents. In contrast, 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid bears only a single chlorine leaving group and thus permits only a single substitution event. The dual reactivity of the 2,4-dichloro scaffold is exemplified by the one-pot synthesis of 2,4-diamino-substituted thieno[3,2-d]pyrimidines directly from 2,4-dichlorothieno[3,2-d]pyrimidine [1], and by its established role as a key intermediate (Formula 3) in the patented manufacturing route for a mutant EGFR tyrosine kinase inhibitor (US Patent 10,392,403) [2].

Sequential substitution SNAr Library synthesis

High-Value Application Scenarios for 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid Based on Verified Differentiation Evidence


Direct Synthesis of Thieno[3,2-d]pyrimidine-6-carboxamide Sirtuin Inhibitors via Amide Coupling

The presence of the 6-carboxylic acid group (TPSA 63.08 Ų, 1 HBD) enables direct amide bond formation without requiring a separate oxidation step. Researchers can couple the acid with diverse amine building blocks under standard peptide coupling conditions (e.g., HATU, DIPEA) to rapidly generate libraries of 6-carboxamide derivatives. This route was employed to discover compound 11c, a potent SIRT1/2/3 inhibitor with IC50 values of 3.6, 2.7, and 4.0 nM, respectively [1]. The 2,4-dichloro groups remain available for subsequent SAR exploration at positions 2 and 4.

Sequential SNAr-Based Diversification for Kinase-Focused Chemical Libraries

The two chlorine atoms at positions 2 and 4 permit sequential nucleophilic aromatic substitution, enabling the introduction of two distinct amine substituents in a controlled manner [2]. This dual-reactivity feature is particularly valuable for constructing focused kinase inhibitor libraries, as the thieno[3,2-d]pyrimidine scaffold has been validated in multiple kinase programs, including highly selective JAK1 inhibitors (IC50 = 0.022 μM for derivative 46) [3] and mutant EGFR inhibitors [4].

Industrial-Scale Synthesis of Mutant EGFR Tyrosine Kinase Inhibitor Intermediates

US Patent 10,392,403 describes an industrially applicable method for preparing a mutant EGFR-targeted thienopyrimidine compound using a 2,4-dichlorothieno[3,2-d]pyrimidine intermediate [4]. The 6-carboxylic acid variant (target compound) extends this utility by providing an additional conjugation handle, making it a strategic building block for process chemistry groups developing scalable routes to EGFR TKI candidates such as olmutinib, while avoiding chromatography-intensive purification steps.

Physicochemical Property-Driven Lead Optimization for CNS-Penetrant Candidates

The target compound's LogP of 2.70 and pKa of 2.09 differentiate it from the less lipophilic and less acidic 4-chloro mono-substituted analog (LogP 2.02, pKa 2.8) [5]. These properties predict improved passive permeability and a higher fraction of ionized species at physiological pH, which can be exploited in the design of kinase inhibitors with enhanced oral absorption or central nervous system (CNS) penetration. Medicinal chemistry teams can rationally prioritize this scaffold when CNS exposure is a key optimization parameter.

Quote Request

Request a Quote for 2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.